A Comprehensive Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
A Comprehensive Technical Guide to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 702-69-2), a heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. This document consolidates its physicochemical properties, safety and handling information, and its emerging role as a key intermediate in the synthesis of complex molecules, including as a protein degrader building block. Detailed experimental protocols and spectral data analysis are provided to support researchers in its effective utilization.
Chemical Identity and Properties
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic ketone. The presence of the dioxolane group serves as a protecting group for one of the carbonyls of the parent 2-methylcyclohexane-1,4-dione. This structural feature makes it a valuable intermediate in multi-step organic syntheses.
General Information
| Parameter | Value | Reference(s) |
| CAS Number | 702-69-2 | [1][2] |
| IUPAC Name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | [3] |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | [4][3] |
| Physical Form | Solid |
Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 272.7 °C at 760 mmHg | [2] |
| Solubility | 60 g/L (at 25 °C) | [1] |
| Purity | Available as ≥97% or ≥98% | [4] |
| InChI Key | AFCOTJOAYFEMMV-UHFFFAOYSA-N | [3] |
| SMILES | CC1CC2(CCC1=O)OCCO2 | [3] |
Safety and Handling
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Information
| Signal Word | Warning |
| Pictogram | GHS07 (Harmful) |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Recommendations
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of dust or vapors.
Synthesis and Experimental Protocols
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one can be conceptually approached through a Robinson annulation followed by selective protection of one carbonyl group. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[5][6][7] For the synthesis of the core structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, a suitable enolate could be reacted with methyl vinyl ketone.
Caption: Robinson Annulation Workflow.
Experimental Protocol: Ketalization of 2-Methylcyclohexane-1,4-dione
A more direct and commonly employed method would be the selective ketalization of 2-methylcyclohexane-1,4-dione.
Materials:
-
2-Methylcyclohexane-1,4-dione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylcyclohexane-1,4-dione, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.
Applications in Drug Development
Protein Degrader Building Block
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is commercially available as a "Protein Degrader Building Block". This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).
PROTACs consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Building blocks like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one can be elaborated to incorporate linkers and E3 ligase ligands, or to be part of the POI-binding moiety.
Caption: PROTAC-Mediated Protein Degradation.
Intermediate in Natural Product Synthesis
Derivatives of the 7-methyl-1,4-dioxaspiro[4.5]decane core structure have been utilized in the synthesis of complex natural products, such as Paclitaxel.[8] The spiroketal moiety serves as a key structural element and a handle for further chemical transformations.
Spectral Data
While experimental spectra for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one are not widely published, representative data can be inferred from its structure and comparison with the parent compound, 1,4-dioxaspiro[4.5]decan-8-one.
¹H NMR Spectroscopy (Predicted)
-
δ 3.9-4.1 ppm (m, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
δ 2.0-2.8 ppm (m, 7H): Protons on the cyclohexanone ring.
-
δ 1.1 ppm (d, 3H): Protons of the methyl group at the 7-position.
¹³C NMR Spectroscopy (Predicted)
-
δ ~210 ppm: Carbonyl carbon (C8).
-
δ ~108 ppm: Spiro carbon (C5).
-
δ ~64 ppm: Dioxolane carbons (-O-CH₂-CH₂-O-).
-
δ ~40-50 ppm: Methine carbon bearing the methyl group (C7).
-
δ ~20-40 ppm: Other methylene carbons of the cyclohexane ring.
-
δ ~15 ppm: Methyl carbon.
Infrared (IR) Spectroscopy
-
~2950 cm⁻¹: C-H stretching of alkanes.
-
~1715 cm⁻¹: Strong C=O stretching of the ketone.
-
~1100-1200 cm⁻¹: C-O stretching of the ketal.
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely involve the loss of ethylene, carbon monoxide, and cleavage of the cyclohexane ring. Predicted collision cross-section data for various adducts are available.[9]
Conclusion
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a versatile synthetic intermediate with established and emerging applications in medicinal chemistry and materials science. Its role as a building block for targeted protein degraders highlights its importance in the development of new therapeutic modalities. This guide provides a foundational resource for researchers working with this compound, encompassing its chemical properties, safe handling procedures, synthetic strategies, and applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (C9H14O3) [pubchemlite.lcsb.uni.lu]
